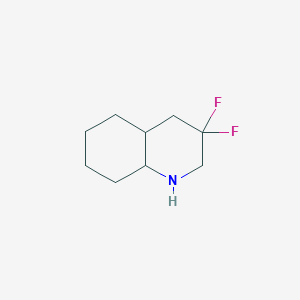

3,3-Difluoro-decahydroquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N/c10-9(11)5-7-3-1-2-4-8(7)12-6-9/h7-8,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLJPCTWWADROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro Decahydroquinoline and Its Derivatives

Strategies for Decahydroquinoline (B1201275) Ring Construction

The formation of the decahydroquinoline scaffold, a saturated heterocyclic system, can be accomplished through several synthetic routes. These methods often focus on forming the six-membered nitrogen-containing ring onto a pre-existing cyclohexane (B81311) ring or constructing both rings in a concerted or sequential manner.

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the decahydroquinoline ring system. These reactions involve a single molecule containing all the necessary atoms for the ring, which then reacts with itself to close the ring.

One such approach involves the intramolecular cyclization of a diester-amine. In a diastereoselective route to a cis-decahydroquinoline (B84933) core, a key step is the intramolecular cyclization of a diester-amine intermediate to form a lactam-ester bicycle. nih.gov This bicyclic intermediate can then be reduced to yield the desired decahydroquinoline system. nih.gov Another powerful method is the intramolecular hetero Diels-Alder reaction. For instance, steroidal aryliminium salts, prepared from a D-seco-pregnene aldehyde and various anilines, can undergo BF3-OEt2-catalyzed intramolecular cyclization to form tetrahydroquinoline derivatives, which can be subsequently reduced to the decahydroquinoline skeleton. nih.gov

The intramolecular aza-Michael addition is another effective technique. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. Base-promoted intramolecular aza-Michael additions of acrylates derived from N-Ts-protected cyclohexylamines have been shown to be completely diastereoselective, yielding C2-substituted perhydroquinolines. researchgate.net

Table 1: Examples of Intramolecular Cyclization for Decahydroquinoline Synthesis

| Precursor Type | Reaction Name | Key Reagents | Product Type | Ref |

|---|---|---|---|---|

| Diester-amine | Intramolecular Lactam Formation | Pd(OAc)₂, triethylsilane | Lactam-ester bicycle | nih.gov |

| Aryliminium salt | Hetero Diels-Alder | BF₃·OEt₂ | Tetrahydroquinoline | nih.gov |

Reductive amination is a versatile method for forming amines from carbonyl compounds and is a cornerstone in the synthesis of nitrogen-containing heterocycles. organicreactions.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu

For the construction of the decahydroquinoline ring, a key strategy involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine. The initial condensation forms an enamine or imine, which then undergoes intramolecular cyclization via a second condensation, followed by reduction to yield the saturated decahydroquinoline ring. While direct examples for decahydroquinoline are specific, the principle is well-established for forming nitrogen heterocycles. quimicaorganica.orgyoutube.com Common reducing agents for this one-pot process are selected for their ability to reduce the iminium ion intermediate selectively in the presence of the initial carbonyl groups. harvard.edu Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used due to this selectivity. harvard.edu

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Characteristics | Ref |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over ketones/aldehydes; toxic byproducts. | harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective and milder alternative to NaBH₃CN. | harvard.edu |

Many biologically active decahydroquinolines exist as specific stereoisomers, making stereoselective synthesis a critical area of research. These methods aim to control the three-dimensional arrangement of atoms in the molecule, particularly at the chiral centers.

Enantioselective syntheses often employ chiral catalysts or auxiliaries to control the stereochemical outcome. A key step in the synthesis of the decahydroquinoline alkaloid cis-195J is a highly stereoselective vinylogous Mukaiyama-Mannich reaction (VMMR), which establishes the first two stereogenic centers at the ring fusion with excellent diastereo- and enantiocontrol. nih.gov Subsequent steps, including an alkyne cyclization and an enamine reduction, build the decahydroquinoline backbone while maintaining stereochemical integrity. nih.gov

Diastereoselective approaches often rely on the inherent stereochemistry of a starting material to direct the formation of new stereocenters. For example, a diastereoselective synthesis of a 3,7,8-trisubstituted cis-decahydroquinoline starts from a known disubstituted cyclohexene, where the stereochemistry of the substituents is controlled by the cis-substitution of the starting ring. nih.gov The synthesis proceeds through a Knoevenagel condensation followed by an intramolecular lactam formation, with the final stereocenter being introduced during a stereoselective reduction of a double bond. nih.gov

Introduction of the Geminal Difluorine Moiety

Once the decahydroquinoline skeleton is constructed, the next critical phase is the introduction of the two fluorine atoms onto the same carbon (a gem-difluoro group) at the C3 position. This can be achieved either by direct fluorination of a suitable precursor or by constructing the ring using a building block that already contains the difluorinated carbon.

The most common precursors for direct gem-difluorination are ketones. Therefore, a decahydroquinolin-3-one would be the logical substrate for synthesizing 3,3-difluoro-decahydroquinoline. The conversion of a carbonyl group to a gem-difluoride is a well-established transformation in fluorine chemistry.

Several reagents are effective for this deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for converting aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.org Another common reagent is the electrophilic fluorinating agent Selectfluor®. The reaction of cyclic 1,3-diketones with Selectfluor® can yield not only monofluorinated products but also small quantities of α,α-difluorinated products. sapub.org The reactivity in these fluorinations can be influenced by steric and electronic factors, with ketones that can readily form an enol or enolate intermediate generally reacting more easily. sapub.org

Table 3: Reagents for Direct Deoxofluorination of Ketones

| Reagent | Abbreviation | Typical Conditions | Notes | Ref |

|---|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, 0 °C to RT | Thermally unstable, can be hazardous. | organic-chemistry.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Neat or in solvent, elevated temp. | More thermally stable than DAST. | organic-chemistry.org |

An alternative to direct fluorination is to use a starting material that already contains the required C-F bonds. This "building block" approach can circumvent issues with harsh fluorinating reagents and can be highly efficient for creating complex fluorinated molecules. nih.gov

One such strategy involves a visible light-mediated cascade radical cyclization. This method has been used to synthesize gem-difluorinated fused quinolines from functionalized difluoromethyl chlorides and alkenes. nih.gov This demonstrates the principle of using a simple, difluorinated starting material (derived from chlorodluoroacetic acid) to construct a complex, fluorine-containing heterocyclic ring system under mild conditions. nih.gov Another approach involves the Minisci reaction of gem-difluorinated cycloalkyl building blocks (such as carboxylic acids or trifluoroborates) with electron-deficient heterocycles, showcasing how pre-fluorinated cyclic fragments can be incorporated into larger structures. rsc.org These methodologies provide a conceptual framework for how a difluorinated precursor could be elaborated and cyclized to form the this compound ring system.

Selective Fluorination Strategies

The synthesis of the this compound core is most logically approached through the geminal difluorination of a suitable precursor, namely a 3-keto-decahydroquinoline. This precursor can be synthesized through various established methods for constructing the decahydroquinoline ring system.

Once the 3-keto-decahydroquinoline is in hand, several modern fluorination techniques can be employed for the crucial C-F bond formations. Deoxofluorination of the ketone at the C3 position is a primary strategy. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly used for this transformation. These reagents convert the carbonyl group into a gem-difluoromethylene group.

Another prominent method is electrophilic fluorination of the corresponding enolate or silyl (B83357) enol ether of the 3-keto-decahydroquinoline. N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used electrophilic fluorine sources that can effectively introduce fluorine atoms. The reaction typically proceeds via a stepwise mechanism, with the monofluorinated intermediate being more reactive towards enolization and subsequent fluorination than the starting ketone.

The choice of fluorinating agent and reaction conditions is critical to achieving high yields and minimizing side reactions. The table below summarizes representative conditions for the gem-difluorination of cyclic ketones, which are analogous to the proposed fluorination of a 3-keto-decahydroquinoline precursor.

| Fluorinating Agent | Substrate Type | Typical Conditions | Yield (%) | Reference Analogue |

|---|---|---|---|---|

| DAST | Cyclic Ketone | DCM, rt, 24h | 70-85 | Piperidones |

| Deoxo-Fluor | Cyclic Ketone | DCM, rt, 12h | 75-90 | Cyclohexanones |

| Selectfluor® | β-Keto Ester | MeCN, 80°C, 48h | 60-80 | Cyclic β-Keto Esters |

| NFSI | β-Keto Ester | THF, NaH, 0°C to rt | 55-75 | Cyclic β-Keto Esters |

Derivatization and Functionalization of the this compound Core

Once the 3,3-difluorinated core is established, further molecular complexity can be introduced through functionalization, primarily at the nitrogen atom.

N-Substitution Reactions

The secondary amine of the this compound scaffold is a key handle for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents, which can modulate the compound's physicochemical and pharmacological properties.

N-Alkylation: This can be achieved by reacting the this compound with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile (B52724) or DMF. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers another mild and efficient route to N-alkylated derivatives.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

The following table presents representative conditions for N-substitution reactions on related N-heterocyclic systems.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Yield (%) | Reference Substrate |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Bromide | K₂CO₃ | DMF | 80-95 | Piperidine (B6355638) |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | - | DCE | 75-90 | Piperidine |

| N-Arylation | Aryl Bromide | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 70-85 | Piperidine |

Stereocontrol in Functionalization

Achieving stereocontrol during the synthesis and functionalization of the this compound core is a significant challenge. The presence of the gem-difluoro group at the C3 position can influence the conformation of the heterocyclic rings and the stereochemical outcome of subsequent reactions.

If the synthesis of the decahydroquinoline precursor proceeds through a route that establishes stereocenters, their relative and absolute configurations will be carried through to the fluorinated product. For instance, asymmetric catalytic methods for the synthesis of the initial heterocyclic ring can provide enantiomerically enriched starting materials.

During functionalization, particularly at positions other than the nitrogen, the existing stereocenters and the electronic effects of the fluorine atoms will direct the approach of incoming reagents. For example, in reactions involving the formation of new stereocenters on the carbocyclic ring, the bulky and electron-withdrawing nature of the CF₂ group can lead to high diastereoselectivity by sterically blocking one face of the molecule or by influencing the stability of reaction intermediates. Computational studies on simpler fluorinated bicyclic systems have shown that fluorine substitution can significantly alter conformational preferences, thereby dictating the regioselectivity and stereoselectivity of subsequent transformations. nih.gov

Further research is required to fully elucidate the stereochemical outcomes of reactions on the this compound scaffold and to develop highly stereoselective synthetic methods.

Conformational Analysis of 3,3 Difluoro Decahydroquinoline

Influence of Geminal Difluorination on Ring Conformation

The decahydroquinoline (B1201275) ring system, consisting of two fused six-membered rings, can exist in various conformations. The introduction of a geminal difluoro group at the C3 position significantly perturbs the conformational equilibrium that would be observed in the parent, unsubstituted molecule.

The decahydroquinoline skeleton can exist as two diastereomers: trans-decahydroquinoline (B8913) and cis-decahydroquinoline (B84933), depending on the stereochemistry at the ring fusion (C4a and C8a). In the trans-isomer, the two rings are fused in a rigid all-chair conformation. The cis-isomer is more flexible and can undergo a ring flip between two equivalent all-chair conformations.

In 3,3-difluoro-decahydroquinoline, each of these chair conformations is influenced by the presence of the fluorine atoms. The C-F bonds are highly polarized and sterically demanding, which alters the energetic landscape of the possible conformers. The preference for a particular chair conformation will depend on minimizing unfavorable steric interactions and maximizing stabilizing stereoelectronic effects. For instance, the orientation of the fluorine atoms (axial or equatorial) in relation to the rest of the ring system is a critical determinant of conformational stability.

A key factor governing the conformation of fluorinated alkanes and heterocyclic systems is the fluorine gauche effect. wikipedia.orgnih.gov This effect describes the tendency of a conformation with a gauche relationship (a dihedral angle of approximately 60°) between a fluorine atom and another electronegative substituent or a C-H bond to be more stable than the anti conformation (180°). wikipedia.org This stabilization is primarily attributed to hyperconjugation, where electron density is donated from a C-H σ-bonding orbital into the low-lying C-F σ* antibonding orbital. wikipedia.org

Spectroscopic Investigations of Conformational Preferences

Experimental techniques are vital for elucidating the conformational landscape of molecules like this compound. Spectroscopic methods provide direct and indirect evidence of the dominant conformations in solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. acs.org The determination of three-bond scalar coupling constants (³JHH) between vicinal protons can provide quantitative information about the dihedral angles between them through the Karplus equation. researchgate.net By measuring the coupling constants in the piperidine (B6355638) ring of the decahydroquinoline system, the degree of ring puckering and the axial or equatorial orientation of substituents can be inferred.

Interactive Table: Representative Karplus Correlation for Dihedral Angle Estimation

This table illustrates the general relationship between observed proton-proton coupling constants (³JHH) and the corresponding dihedral angles (Φ) in a six-membered ring, which is fundamental for NMR-based conformational analysis.

| Observed ³JHH (Hz) | Estimated Dihedral Angle (Φ) | Proton Relationship |

| 10 - 13 | ~180° | anti-periplanar (e.g., Hax-Hax) |

| 2 - 5 | ~60° | synclinal (e.g., Hax-Heq) |

| 1 - 3 | ~60° | synclinal (e.g., Heq-Heq) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a window into the conformational state of a molecule by probing its vibrational modes. rsc.orgwikimedia.org The frequencies of these modes, particularly those involving the carbon skeleton and the C-F bonds, are sensitive to the molecular geometry. researchgate.net

Interactive Table: Expected Vibrational Frequencies for Conformational Analysis

This table shows hypothetical, yet representative, infrared stretching frequencies for the C-F bonds in different conformational arrangements within a fluorinated cyclohexane-like ring.

| Vibrational Mode | Conformer A (Axial C-F) | Conformer B (Equatorial C-F) |

| C-F Stretch (Symmetric) | ~1050-1100 cm⁻¹ | ~1080-1130 cm⁻¹ |

| C-F Stretch (Asymmetric) | ~1100-1150 cm⁻¹ | ~1120-1170 cm⁻¹ |

| Ring Deformation | Lower Frequency | Higher Frequency |

Theoretical Approaches to the Conformational Landscape

Computational chemistry provides a powerful complement to experimental studies for understanding the conformational behavior of molecules. ethz.ch Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to explore the potential energy surface of this compound. researchgate.net

These theoretical approaches allow for the calculation of the relative energies of various possible conformations, including chair, boat, and twist-boat forms, as well as the energy barriers for interconversion between them. frontiersin.org By identifying the global minimum energy structure and other low-energy conformers, a detailed picture of the conformational landscape can be constructed. researchgate.netfrontiersin.org Furthermore, theoretical methods can predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, and vibrational frequencies. mdpi.com The agreement, or lack thereof, between these predicted values and the experimental data provides a rigorous test of the computational model and strengthens the assignment of the experimentally observed conformation.

Molecular Mechanics Simulations

Molecular mechanics (MM) simulations offer a computationally efficient method to explore the potential energy surface of molecules. These simulations are based on classical physics and employ force fields to calculate the potential energy of a system as a function of its atomic coordinates. For this compound, molecular mechanics simulations can predict the relative stabilities of its various chair and boat conformations, as well as the puckering of the heterocyclic ring.

However, a review of the current scientific literature reveals a lack of specific studies that have published molecular mechanics simulation data for this compound. While general principles of molecular mechanics are well-established and have been applied to related nitrogen-containing heterocycles and fluorinated organic compounds, specific research findings detailing the force field parameters, energy minima, and conformational populations for this particular molecule are not publicly available at this time. Such a study would typically involve the systematic exploration of the conformational space to identify low-energy structures, and the results would be presented in data tables summarizing key geometric parameters and relative energies.

Ab Initio and Density Functional Theory (DFT) Calculations

For a more accurate description of the electronic structure and conformational energies, quantum mechanical methods such as ab initio and Density Functional Theory (DFT) are employed. mdpi.comresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure of a system based on its electron density. mdpi.com These methods are particularly useful for understanding the effects of fluorine substitution on the geometry and stability of the decahydroquinoline ring system.

A comprehensive search of scientific databases indicates that specific ab initio or DFT computational studies on this compound have not yet been reported in the literature. While DFT calculations have been successfully used to investigate the conformational preferences of related fluorinated heterocycles, such as fluorinated piperidines and quinolizidines, and to calculate properties like NMR chemical shifts and coupling constants in other fluorinated organic molecules, dedicated research on this compound is absent. bioorganica.com.uad-nb.info

A hypothetical DFT study on this molecule would likely involve geometry optimization of various possible stereoisomers and conformers to determine their relative energies. The output of such calculations would typically be compiled into tables listing thermodynamic data (enthalpy, Gibbs free energy), key structural parameters (bond lengths, bond angles, dihedral angles), and potentially calculated spectroscopic data that could aid in the experimental characterization of this compound. Without such studies, a detailed, data-driven analysis under this section cannot be provided.

Computational Studies on 3,3 Difluoro Decahydroquinoline

Quantum Chemical Investigations of Electronic Structureresearchgate.nettaylorfrancis.com

Quantum chemical methods are fundamental to understanding the electronic structure of molecules like 3,3-difluoro-decahydroquinoline. These computational tools allow for the detailed investigation of electron distribution and molecular orbitals, which in turn dictate the molecule's chemical behavior and properties.

Electronic Density Distribution Analysis

The electron density distribution, a function in three-dimensional space, is a cornerstone of quantum chemistry that determines all properties of a molecule. nih.gov It can be both computationally calculated and experimentally observed, often through X-ray diffraction techniques. utwente.nlresearchgate.net Analysis of the electron density distribution in this compound would reveal key insights into its chemical bonding and reactivity.

The deformation density distribution, which is the difference between the molecule's electron density and that of its constituent spherical atoms, provides a clear picture of charge redistribution upon bond formation. utwente.nl For this compound, this analysis would highlight the electron-withdrawing effect of the two fluorine atoms at the C3 position, showing regions of electron density depletion around them and accumulation in the C-F bonds. This redistribution of electron density significantly influences the molecule's electrostatic potential and its interactions with other molecules. The topology of the electron density can provide insights into bonding mechanisms that go beyond the traditional molecular orbital picture. nih.gov

Advanced techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to partition the molecule into atomic basins and characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). nih.gov For this compound, QTAIM analysis would quantify the charge on each atom and the bond critical point properties for all covalent bonds, offering a detailed electronic description of the molecule.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecular framework. bluffton.edutcd.ie The application of MO theory to this compound provides a detailed understanding of its electronic transitions, reactivity, and conformational preferences. By solving the Schrödinger equation for the molecule, a set of molecular orbitals and their corresponding energy levels can be obtained. revistadechimie.ro

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. For this compound, the presence of the electronegative fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart, potentially affecting its reactivity profile.

The coefficients of the atomic orbitals that contribute to each molecular orbital reveal the distribution of electron density within that orbital. bluffton.edutcd.ie For instance, the LUMO of this compound would likely have significant contributions from the atomic orbitals of the carbon atom bonded to the fluorine atoms, suggesting that this site is susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behaviorresearchgate.nettaylorfrancis.comnih.gov

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motions and conformational changes over time. kobv.de

Exploration of Conformational Dynamics

The decahydroquinoline (B1201275) ring system is known for its complex conformational landscape. amsascw.org.in The introduction of two fluorine atoms at the C3 position adds another layer of complexity to the conformational preferences of this compound. MD simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. kobv.deaps.org

Starting from an initial geometry, the simulation would track the trajectory of each atom over time, allowing for the observation of ring puckering and the orientation of substituents. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. rsc.org This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties. The presence of the gem-difluoro group is expected to introduce specific steric and electronic effects that favor certain conformations over others.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. claudiozannoni.itnih.govrsc.org MD simulations explicitly including solvent molecules can provide valuable insights into how the surrounding medium affects the conformational equilibrium of this compound. rsc.orgrug.nl

Simulations can be run in various solvents of different polarities to observe how the solvent molecules arrange themselves around the solute and how this solvation shell influences the conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The fluorine atoms in this compound can engage in hydrogen bonding with protic solvents, which could further influence its conformational dynamics. By calculating the free energy profile of different conformations in the presence of a solvent, a quantitative understanding of the solvent's role in conformational stability can be achieved. rsc.org

Prediction of Reactivity and Reaction Pathwaysrsc.org

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. lasphub.comresearchgate.net For this compound, these methods can be used to identify the most likely sites for chemical reactions and to map out the energy profiles of various reaction pathways.

By examining the electronic structure, particularly the distribution of electrostatic potential and the shapes of the frontier molecular orbitals (HOMO and LUMO), one can predict the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the fluorine atoms in this compound would make the C3 carbon atom electron-deficient and thus a potential site for nucleophilic attack. Conversely, the nitrogen atom with its lone pair of electrons is a likely site for electrophilic attack or protonation.

Transition State Analysis

No published studies containing transition state analysis for reactions involving this compound were found. Consequently, no data on the geometries, vibrational frequencies, or energies of transition states associated with this compound can be reported.

Energetic Profiles of Transformations

Similarly, there is no available research detailing the energetic profiles of any chemical transformations of this compound. This includes reaction coordinates, activation energies, and the energies of reactants, products, and any intermediates.

As a result, no data tables can be generated for either subsection.

Role of Fluorine in the Chemical and Biological Profile of 3,3 Difluoro Decahydroquinoline

Electronic Effects of Geminal Fluorine Substitution

The substitution of two hydrogen atoms with two fluorine atoms on the same carbon (a geminal arrangement) dramatically modifies the electronic landscape of the decahydroquinoline (B1201275) scaffold.

The most direct electronic consequence of geminal difluorination is a powerful electron-withdrawing inductive effect (-I effect). Fluorine is the most electronegative element, and the two fluorine atoms at the C3 position synergistically pull electron density away from the rest of the molecule through the sigma bonds.

This strong inductive effect has a primary impact on the basicity of the nitrogen atom in the decahydroquinoline ring. By withdrawing electron density, the CF2 group reduces the availability of the nitrogen's lone pair of electrons for protonation. uacademic.infonottingham.ac.uk Consequently, 3,3-difluoro-decahydroquinoline is expected to be significantly less basic (having a lower pKa value for its conjugate acid) than its non-fluorinated counterpart, decahydroquinoline. This modulation of pKa is a critical tool in drug design, as it can influence a molecule's charge state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets. nih.gov

Table 1: Predicted Impact of Geminal Difluorination on the Basicity of Decahydroquinoline

| Compound | Substituent at C3 | Predicted Effect on Nitrogen Lone Pair Availability | Predicted Relative pKa |

| Decahydroquinoline | -CH2- | High | Baseline |

| This compound | -CF2- | Significantly Reduced | Lower |

This table is based on established principles of inductive effects in fluorinated heterocyclic compounds. uacademic.infochemrxiv.org

The geminal difluoro group alters the molecule's capacity for non-covalent interactions. While the carbon-fluorine bond itself is a very weak hydrogen bond acceptor, the electronic changes it induces elsewhere in the molecule are significant. researchgate.netethernet.edu.et

Hydrogen Bond Donation: The strong inductive pull of the fluorines makes the N-H proton more acidic and therefore a stronger hydrogen bond donor compared to the N-H in unsubstituted decahydroquinoline.

Hydrogen Bond Acceptance: The fluorine atoms are poor hydrogen bond acceptors due to fluorine's high electronegativity which makes its lone pairs less available. researchgate.net However, the CF2 group can participate in other types of polar and dipole-dipole interactions. In some protein-ligand complexes, gem-difluoro groups have been observed to engage in water-mediated polar interactions. researchgate.net

Stereoelectronic Control by Fluorine

Stereoelectronic effects are interactions involving the spatial arrangement of electrons in orbitals. The geminal difluoro group in this compound exerts powerful stereoelectronic control, influencing the molecule's preferred three-dimensional shape.

The decahydroquinoline ring system is a saturated heterocycle, and the presence of fluorine adjacent to the nitrogen heteroatom introduces stereoelectronic interactions analogous to the well-known anomeric effect. The anomeric effect describes the preference for an axial conformation of an electronegative substituent on a carbon next to a heteroatom in a ring. scripps.edu This is often explained by a stabilizing hyperconjugation interaction, where a lone pair from the heteroatom donates electron density into the antibonding (σ*) orbital of the adjacent axial C-X bond (where X is the electronegative substituent). wikipedia.org

In this compound, a stabilizing interaction can occur between the nitrogen's lone pair and the anti-periplanar C-F σ* orbital. This interaction would influence the conformational preference of the ring system. Furthermore, the gauche effect, which describes the tendency of vicinal electronegative groups (like fluorine) to prefer a gauche (60°) dihedral angle over an anti (180°) one, also plays a role in determining the local geometry around the C-C bonds. wikipedia.orgbeilstein-journals.org

Saturated ring systems like decahydroquinoline exist as a mixture of rapidly interconverting conformations, typically two chair forms. rsc.org The specific shape and substituents on the ring determine the energetic preference for one conformer over the other. The introduction of the CF2 group at the C3 position has a profound impact on this equilibrium.

The conformational balance in this compound is dictated by a combination of:

Steric Effects: The steric bulk of the fluorine atoms, while small, will create gauche interactions that disfavor certain conformations.

Dipolar Effects: Repulsion between the C-F bond dipoles and the nitrogen lone pair dipole will influence the rotational barrier and the stability of conformers.

Hyperconjugation (Anomeric Effect): As described above, the stabilizing nN → σ*C-F interaction will favor conformations where this orbital overlap is maximized. wikipedia.org

Studies on related N-alkyl-cis-decahydroquinolines have shown that substituents on the nitrogen shift the conformational equilibrium. rsc.org It is expected that substitution on the carbon framework, particularly with a strongly electronically-active group like CF2, would similarly lock the molecule into a more rigid and predictable conformation. This conformational restriction is a key strategy in rational drug design to reduce the entropic penalty upon binding to a target. nih.gov

Implications for Molecular Recognition and Ligand Binding (Academic Research Perspective)

From an academic and drug discovery perspective, this compound serves as a valuable scaffold for investigating and exploiting the properties of fluorine in molecular recognition. nih.govnih.gov The strategic placement of the geminal difluoro group can enhance binding affinity and selectivity for a biological target.

The implications for ligand binding are multifaceted:

Modulation of Electrostatics: The altered pKa and dipole moment directly impact electrostatic and hydrogen bonding interactions with a protein. nih.govnasa.gov A decrease in nitrogen basicity could be crucial if the native amine is too basic for optimal binding or bioavailability.

Conformational Pre-organization: By controlling the conformational equilibrium, the CF2 group can "pre-organize" the molecule into the bioactive conformation required for binding. This reduces the entropic cost of binding, as the molecule does not need to "freeze" into the correct shape upon entering the binding site, potentially leading to higher affinity.

Fluorine-Specific Interactions: Although C-F hydrogen bonds are weak, fluorine can participate in favorable orthogonal interactions with amide groups in a protein backbone (C-F···C=O) and other "fluorophilic" interactions. ethernet.edu.etnih.gov The ability of fluorine to engage in these non-canonical interactions is an active area of research. nih.gov

Modulation of Binding Affinities

The presence of the gem-difluoro group at the C3 position of the decahydroquinoline scaffold is anticipated to have a profound impact on the molecule's binding affinities for various receptors and enzymes. The strong electron-withdrawing nature of the two fluorine atoms can alter the electron distribution within the molecule, influencing its ability to participate in crucial intermolecular interactions such as hydrogen bonding and dipole-dipole interactions.

While specific binding affinity data for this compound is not extensively available in the public domain, the principles of fluorine chemistry allow for informed predictions. For instance, the replacement of two hydrogen atoms with fluorine atoms can lead to a localized area of high electron density, which may be favorable for interactions with electropositive regions within a protein's binding pocket. Conversely, this modification can also introduce steric hindrance or unfavorable electrostatic interactions, potentially reducing binding affinity compared to its non-fluorinated counterpart.

The conformational rigidity imparted by the gem-difluoro group can also play a significant role. By restricting the rotational freedom of the decahydroquinoline ring system, the molecule may be locked into a bioactive conformation, leading to enhanced binding affinity. This pre-organization reduces the entropic penalty upon binding to a target.

Impact on Enzyme-Substrate Interactions

The gem-difluoro substitution in this compound is expected to significantly influence its interactions with enzymes, potentially rendering it an inhibitor or a modulator of enzyme activity. The fluorine atoms can affect enzyme-substrate interactions through several mechanisms.

Firstly, the strong carbon-fluorine bond is resistant to metabolic cleavage, which can block sites of metabolism on the decahydroquinoline ring. This increased metabolic stability can lead to a longer duration of action if the compound is a bioactive agent.

Secondly, the electronic effects of the difluoro group can alter the pKa of nearby functional groups, such as the nitrogen atom in the quinoline (B57606) ring. This modulation of basicity can be critical for the compound's ability to interact with key amino acid residues in an enzyme's active site. For example, a change in pKa could affect the formation of salt bridges or hydrogen bonds that are essential for substrate recognition and catalysis.

Furthermore, the gem-difluoro group can act as a bioisostere of a carbonyl group or a hydrated carbonyl group. This mimicry allows the molecule to potentially bind to enzymes that recognize carbonyl-containing substrates, acting as a competitive inhibitor. The polarized C-F bonds can also engage in specific, non-covalent interactions with enzyme active site residues, such as carbon-bonding or orthogonal multipolar interactions, which are not possible for the non-fluorinated analogue.

Exploration of Bioactivity and Research Applications Academic Focus

Design of Biologically Active Scaffolds and Derivatives

The modification of known bioactive scaffolds is a proven strategy for the discovery of new therapeutic agents. The introduction of a 3,3-difluoro moiety onto the decahydroquinoline (B1201275) core is a rational design approach to modulate biological activity, metabolic stability, and pharmacokinetics. Fluorine can alter the conformation of the ring system and influence the basicity (pKa) of the nitrogen atom, which is often crucial for receptor binding.

Many natural products, particularly alkaloids isolated from sources like poison frogs, feature the decahydroquinoline core and exhibit significant neurological activity. nih.gov Synthetic chemists often create analogs of these natural products to enhance their therapeutic properties or to probe their mechanism of action. gademann-lab.comubc.ca The synthesis of a 3,3-difluoro-decahydroquinoline analog of a bioactive natural product would be a logical step to investigate the impact of gem-difluorination. For instance, this modification could block a site of metabolic oxidation, potentially increasing the compound's bioavailability and duration of action.

Below is a representative table illustrating how the decahydroquinoline scaffold, found in natural products like Pumiliotoxin C, could be modified to create novel analogs.

| Compound | Core Structure | Modification from Natural Product | Potential Application |

| Pumiliotoxin C | Decahydroquinoline | Parent Natural Product | Ion Channel Modulation |

| 3-keto-decahydroquinoline Analog | Decahydroquinoline | Oxidation at C-3 | Structure-Activity Relationship (SAR) Probe |

| 3-hydroxy-decahydroquinoline Analog | Decahydroquinoline | Reduction of C-3 ketone | SAR Probe, Potential for improved binding |

| This compound Analog | Decahydroquinoline | Introduction of gem-difluoro group at C-3 | Enhanced metabolic stability, altered receptor binding affinity |

This table is for illustrative purposes and shows hypothetical analogs based on common medicinal chemistry strategies.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov The introduction of fluorine is a powerful tool in SAR, and a 3,3-difluoro group can serve as a unique probe. It can act as a bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol), allowing researchers to test the importance of hydrogen bond donating or accepting capabilities at that position without a drastic change in size.

A systematic SAR study on a series of 3-substituted decahydroquinolines could reveal critical information for designing more potent and selective compounds.

| Substituent at C-3 | Potential Effect on Lipophilicity | Potential Effect on Metabolic Stability | Hypothetical Impact on Bioactivity |

| H, H | Baseline | Susceptible to oxidation | Baseline Activity |

| =O (ketone) | Increased Polarity | Potential metabolic handle (reduction) | May increase or decrease activity depending on target |

| OH (alcohol) | Increased Polarity | Site for glucuronidation/sulfation | May form key hydrogen bonds with target |

| F, F (gem-difluoro) | Increased Lipophilicity | Blocks metabolic oxidation at C-3 | May enhance binding through electrostatic interactions; improved pharmacokinetic profile |

This table presents hypothetical SAR trends and is intended for illustrative purposes.

Applications in Organic Synthesis and Catalyst Design

Beyond its potential bioactivity, the chiral nature and functional group tolerance of this compound make it an attractive candidate for applications in asymmetric synthesis and catalysis.

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. sigmaaldrich.comtcichemicals.com Chiral amines are frequently used as auxiliaries. A resolved, enantiomerically pure form of this compound could serve this purpose. The rigid bicyclic structure provides a well-defined steric environment, while the electron-withdrawing fluorine atoms could influence the reactivity and selectivity of adjacent functional groups, potentially leading to high levels of asymmetric induction in reactions such as alkylations or aldol (B89426) additions.

The nitrogen atom in the decahydroquinoline ring is a Lewis base, capable of coordinating to transition metals to form catalysts. Chiral ligands are essential for asymmetric catalysis, which is a cornerstone of modern pharmaceutical production. nih.govnih.gov An enantiopure this compound could function as a chiral ligand for a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, or hydroformylations. The fluorine atoms would electronically modify the ligand, tuning the electron density at the metal center and thereby influencing the catalyst's activity and selectivity.

Development of Chemical Probes and Tools for Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems like cells and organisms. nih.govnih.govpromega.co.uk The development of a bioactive this compound derivative could lead to its use as a chemical probe.

A key advantage of fluorinated probes is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As fluorine-19 is a naturally abundant, high-sensitivity NMR nucleus and is absent in most biological systems, a ¹⁹F-labeled probe can be detected with a very clean background. This allows researchers to monitor the probe's binding to its target protein, providing valuable information about target engagement and the molecular interactions at the binding site. The 3,3-difluoro group provides a strong and distinct signal for such studies.

Imaging Agents

The incorporation of fluorine-18 (B77423), a positron-emitting isotope, is a key strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov This technique allows for the non-invasive visualization and quantification of biological processes at the molecular level. mdpi.com Fluorinated quinoline (B57606) derivatives, in a broader sense, have been investigated for their potential as PET imaging probes. mdpi.com The introduction of fluorine can be a bioisosteric replacement for hydrogen or a hydroxyl group, potentially maintaining or enhancing the binding affinity of a molecule to its biological target while allowing for radiolabeling. mdpi.com

While the direct use of this compound as a PET imaging agent is not extensively documented in publicly available research, the foundational principles of using fluorinated heterocycles for this purpose are well-established. For a compound to be a successful PET tracer, it must exhibit high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties for imaging. The research on fluorinated quinoline derivatives for PET neuroimaging of targets like phosphodiesterase 5 (PDE5) provides a framework for how such agents are developed and evaluated. mdpi.com

Table 1: Research on Fluorinated Quinolines as Potential Imaging Agents

| Compound Type | Target | Imaging Modality | Key Findings |

| Fluorinated quinoline derivatives | Phosphodiesterase 5 (PDE5) | PET | Introduction of fluoroethoxy groups on the quinoline core resulted in compounds with high affinity and selectivity for PDE5, marking them as promising candidates for the development of PET radiotracers. mdpi.com |

| 1-(2-[18F]fluoroethyl)-L-tryptophan | Tryptophan metabolism pathway | PET | This tryptophan analog demonstrated favorable imaging properties for detecting neurofibromatosis type 1 (NF1)-associated tumors, with a significantly higher tumor-to-brain ratio compared to [¹⁸F]FDG. mdpi.com |

This table presents findings on related fluorinated compounds to illustrate the principles of developing imaging agents, as direct data for this compound is not available.

Mechanistic Studies

Mechanistic studies involving gem-difluoro compounds often focus on understanding how this functional group acts as a bioisostere for other chemical moieties, most commonly a carbonyl group. nih.gov The similar steric profile but different electronic properties of the CF2 group compared to a C=O group can lead to valuable insights into ligand-receptor interactions. Research has shown that replacing a keto carbonyl with a gem-difluoro moiety can result in compounds with comparable or even enhanced biological activity. researchgate.net

Table 2: Physicochemical Properties Influenced by gem-Difluorination

| Property | Influence of gem-Difluoro Group | Rationale |

| pKa | Generally decreases the basicity of nearby amines. | The strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density on the nitrogen, making it less likely to accept a proton. |

| Lipophilicity (LogP) | Can increase or decrease depending on the overall molecular context. | While fluorine is highly electronegative, the C-F bond is not highly polarizable. The effect on lipophilicity is complex and depends on the interplay with other functional groups in the molecule. |

| Metabolic Stability | Generally increases. | The carbon-fluorine bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which often target C-H bonds. |

| Conformation | Can significantly alter the preferred three-dimensional shape. | The gauche effect, where a gauche conformation is preferred over an anti-conformation for adjacent electronegative atoms, can influence the ring pucker of the decahydroquinoline system. |

This table outlines the general effects of gem-difluorination on molecular properties, which are relevant for understanding the potential behavior of this compound in mechanistic studies.

Challenges and Future Directions in 3,3 Difluoro Decahydroquinoline Research

Advancements in Asymmetric Synthesis

The development of efficient and stereocontrolled methods for the synthesis of 3,3-difluoro-decahydroquinoline remains a primary challenge. While various strategies exist for the synthesis of fluorinated and non-fluorinated decahydroquinolines, the introduction of a gem-difluoro moiety at a specific position in a complex bicyclic system requires robust and selective methodologies. researchgate.netmdpi.com

Future advancements in this area are expected to focus on several key aspects:

Catalytic Asymmetric Methods: A significant frontier is the development of catalytic enantioselective methods to access chiral this compound derivatives. This could involve the use of chiral catalysts, such as those based on transition metals (e.g., palladium, rhodium, silver) or organocatalysts, to control the stereochemistry during the formation of the heterocyclic ring. researchgate.netacs.orgbohrium.com The development of novel chiral ligands and catalytic systems will be crucial for achieving high yields and enantioselectivities. researchgate.net

Novel Fluorination Reagents: The exploration of new and more efficient fluorinating reagents is another important avenue. While reagents like Deoxo-Fluor® and Selectfluor® are commonly used for fluorination, the development of reagents that can selectively introduce two fluorine atoms at a specific carbon center under mild conditions is highly desirable. nih.govbeilstein-journals.org

Substrate-Controlled Diastereoselective Synthesis: For substrates that already contain stereocenters, developing synthetic routes that allow for high diastereoselectivity in the introduction of the 3,3-difluoro group is essential. This will enable the synthesis of a diverse range of stereochemically defined this compound isomers.

Integration of Advanced Computational Methodologies

Computational chemistry offers powerful tools to understand the structure, properties, and reactivity of molecules like this compound. The integration of advanced computational methodologies will be instrumental in guiding synthetic efforts and predicting the biological activity of these compounds. mdpi.com

Key areas for future computational research include:

Reactivity Prediction: Computational models can be used to predict the reactivity of this compound in various chemical transformations. mdpi.com By calculating reaction barriers and identifying potential reaction pathways, computational studies can help in the design of more efficient synthetic routes and in the exploration of novel reactivity patterns. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies: As more data on the biological activity of this compound derivatives become available, computational methods can be employed to develop quantitative structure-activity relationship (QSAR) models. mdpi.com These models can help in identifying the key structural features responsible for a particular biological activity and guide the design of new, more potent analogues.

Exploration of Novel Reactivity Patterns

The unique electronic properties of the C-F bond can give rise to novel reactivity patterns in this compound compared to its non-fluorinated counterpart. beilstein-journals.org Exploring these reactivity patterns can open up new avenues for the functionalization of this scaffold and the synthesis of novel derivatives.

Future research in this area should focus on:

C-F Bond Activation: While the C-F bond is generally considered to be strong and unreactive, recent advances have shown that it can be selectively activated and functionalized under specific conditions. Exploring the potential for C-F bond activation in this compound could lead to the development of new methods for introducing other functional groups at the 3-position.

Reactions at Adjacent Positions: The strong electron-withdrawing nature of the gem-difluoro group can influence the reactivity of adjacent positions in the decahydroquinoline (B1201275) ring. Investigating how this electronic effect can be harnessed to control the regioselectivity of various reactions will be an important area of research.

Ring-Opening and Rearrangement Reactions: The strain and electronic properties of the 3,3-difluorinated ring system may make it susceptible to unique ring-opening or rearrangement reactions. researchgate.net Studying these transformations could provide access to novel acyclic or rearranged fluorinated scaffolds with interesting biological properties.

Development of Targeted Chemical Biology Applications

The unique properties of fluorinated compounds make them attractive tools for chemical biology research. nih.gov The development of targeted chemical biology applications for this compound could provide valuable insights into biological processes and aid in the development of new therapeutic agents.

Future directions in this area include:

Fluorine-18 (B77423) Radiolabeling for PET Imaging: The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into this compound would enable its use as a probe for Positron Emission Tomography (PET) imaging. tandfonline.comuit.no This could be a powerful tool for studying the in vivo distribution and target engagement of these compounds. researchgate.net

Protein Labeling and Probe Development: The this compound scaffold could be incorporated into chemical probes designed to selectively label and study specific proteins or enzymes. nih.gov The fluorine atoms can serve as useful NMR probes for studying protein-ligand interactions. mdpi.com

Macrocyclic Peptide Mimetics: The conformationally constrained nature of the this compound scaffold makes it an interesting building block for the design of macrocyclic peptide mimetics. rsc.org These mimetics could be designed to target specific protein-protein interactions or other challenging biological targets.

常见问题

Q. What are the optimal synthetic routes for 3,3-Difluoro-decahydroquinoline, and how do fluorination methods influence regioselectivity?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors or post-functionalization of decahydroquinoline scaffolds. For example, direct C-H difluoromethylation using reagents like Fujiwara’s difluoromethylation agent (PhSO₂CF₂H) enables regioselective fluorination at the C-3 position . Intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) derivatives, as demonstrated in tetrahydroquinoline synthesis, can be adapted by replacing hydroxyl groups with fluorine via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) . Key considerations include solvent polarity (e.g., DMF or acetonitrile) and temperature control to minimize side reactions.

Q. How does fluorine substitution at the 3,3-positions affect the physicochemical properties of decahydroquinoline derivatives?

- Methodological Answer : Fluorine’s strong electronegativity reduces basicity of adjacent amines by inductive effects, enhancing membrane permeability and bioavailability . Computational tools (e.g., DFT calculations) can predict pKa shifts; experimental validation via potentiometric titration in aqueous/organic solvents (e.g., 10% DMSO/water) quantifies basicity reduction. Fluorine also increases lipophilicity (logP), measured via HPLC-based methods, which impacts blood-brain barrier penetration .

Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry and purity?

- Methodological Answer :

- NMR : NMR (376 MHz, CDCl₃) identifies fluorine environments; coupling constants () confirm geminal difluoro configuration. and NMR detect conformational rigidity in the decahydroquinoline core.

- X-ray crystallography : Resolves stereochemistry and confirms chair/boat conformations of the saturated ring system.

- HPLC-MS : Quantifies purity (>95%) and detects regioisomers using C18 columns with trifluoroacetic acid (0.1%) in mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated decahydroquinoline analogs?

- Methodological Answer : Contradictions often arise from off-target interactions or variable metabolic stability. Strategies include:

- Metabolic profiling : Incubate compounds with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites. Fluorine’s metabolic stability can reduce CYP450-mediated oxidation, but adjacent groups may introduce new vulnerabilities .

- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to validate binding specificity to intended targets (e.g., kinases or GPCRs) .

Q. What strategies optimize the conformational rigidity of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Conformational locking : Introduce bulky substituents (e.g., tert-butyl groups) at positions 4 or 8 to restrict ring flipping.

- Stereoelectronic tuning : Replace hydrogen with fluorine at axial positions to stabilize chair conformations via hyperconjugation. Molecular dynamics simulations (AMBER or GROMACS) model flexibility, guiding synthetic modifications .

Q. How do stereoelectronic effects of the 3,3-difluoro moiety influence docking interactions with biological targets?

- Methodological Answer : Fluorine’s σ-hole interactions and orthogonal dipole alignment can enhance binding affinity. Use docking software (AutoDock Vina) with fluorine-specific force fields (e.g., CFF91) to predict interactions. Validate via mutagenesis: Replace target residues (e.g., serine → alanine) to disrupt hydrogen bonding with fluorine. Crystal structures of ligand-protein complexes (PDB) provide direct evidence of fluorine’s role in binding .

Data Analysis and Experimental Design

Q. How to design experiments to differentiate between electronic and steric effects of 3,3-difluoro groups in decahydroquinoline derivatives?

- Methodological Answer :

- Isosteric replacements : Synthesize analogs with -CF₃ (stronger inductive effect) or -CH₂F (reduced steric bulk) and compare activity/pKₐ.

- Kinetic isotope effects : Replace with (via radiochemistry) to study electronic contributions without altering sterics .

Q. What computational methods predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- QSAR models : Train on datasets of fluorinated quinolines using descriptors like polar surface area and CYP450 inhibition scores.

- Density Functional Theory (DFT) : Calculate activation energies for oxidative N-dealkylation or hydroxylation pathways. Software (Gaussian, ORCA) identifies vulnerable sites for metabolic modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。